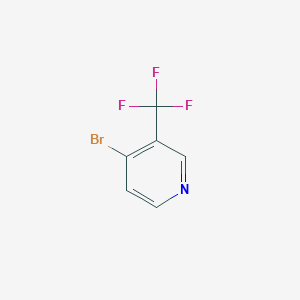

4-Bromo-3-(trifluoromethyl)pyridine

Descripción general

Descripción

4-Bromo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(trifluoromethyl)pyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Another method involves the trifluoromethylation of 4-bromopyridine. This can be achieved using trifluoromethylating agents such as trifluoromethyl copper or other trifluoromethylating reagents under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination or trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Metalation Reactions: The trifluoromethyl group can be involved in metalation reactions to form organometallic intermediates.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts and boron reagents under mild conditions.

Metalation: Involves the use of strong bases such as lithium diisopropylamide (LDA) to form organometallic intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while metalation reactions can lead to the formation of organometallic compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₄BrF₃N

- Molecular Weight : 226.00 g/mol

- CAS Number : 1060801-89-9

The compound features a pyridine ring substituted at the 3rd position with a trifluoromethyl group and at the 4th position with a bromine atom. This configuration imparts distinct chemical behavior compared to other pyridine derivatives.

Pharmaceutical Applications

4-Bromo-3-(trifluoromethyl)pyridine is primarily utilized in the synthesis of various pharmaceutical compounds due to its biological activities. Notable applications include:

- Synthesis of Drug Intermediates : It serves as an intermediate in the production of drugs with anti-inflammatory and anticancer properties. For instance, it is involved in the synthesis of histone deacetylase inhibitors, which are potential treatments for neurodegenerative diseases like Huntington's disease.

- Biological Activity : Research indicates that this compound exhibits significant lipophilicity and can modulate various biochemical pathways, influencing cellular processes such as differentiation, proliferation, and apoptosis.

Agrochemical Applications

In agrochemistry, this compound is employed in developing pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it an effective agent for crop protection. The trifluoromethyl group enhances its stability and efficacy in agricultural formulations.

Material Science Applications

The compound also finds applications in material sciences, particularly in synthesizing advanced materials that possess unique electronic and optical properties. These materials can be utilized in various high-performance applications, including electronics and photonics.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Trifluoromethylpyridine : The initial step often includes the reaction of pyridine derivatives with trifluoromethylating agents.

- Bromination : Subsequent bromination can be achieved through electrophilic aromatic substitution or via nucleophilic substitution reactions using bromine or bromine-containing compounds under basic conditions.

Case Studies

- Histone Deacetylase Inhibitors : Studies have demonstrated that derivatives of this compound can effectively inhibit histone deacetylases, leading to altered gene expression patterns that may provide therapeutic benefits for neurodegenerative diseases .

- Pesticide Development : Research has shown that this compound can be incorporated into pesticide formulations that effectively target specific pests while minimizing environmental impact, showcasing its potential for sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(trifluoromethyl)pyridine depends on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromopyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-Bromo-3-(trifluoromethyl)pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity, making it valuable in various applications .

Actividad Biológica

4-Bromo-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its notable biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group () and the bromine atom at the 4-position contribute significantly to its chemical reactivity and biological profile.

Target Interactions:

- Enzymatic Activity: The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. It can inhibit or modulate these enzymes, influencing metabolic pathways within cells.

- Cell Signaling: It has been shown to affect key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biochemical Pathways:

The compound's interactions can lead to alterations in gene expression and cellular metabolism. For instance, it may influence the expression of genes involved in stress responses and cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Similar compounds have demonstrated antibacterial effects by inhibiting bacterial enzymes, suggesting potential applications in combating resistant strains.

- Antiparasitic Activity: Modifications to the pyridine structure can enhance activity against parasites, as seen in related studies targeting PfATP4 in malaria treatment .

Study on Antiparasitic Activity

A study evaluated derivatives of pyridine compounds for their efficacy against Plasmodium falciparum (the malaria parasite). The incorporation of a trifluoromethyl group was found to significantly enhance activity, with some compounds showing an EC50 value as low as .

Enzymatic Interaction Analysis

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that this compound could inhibit certain isoforms, leading to altered drug metabolism profiles that could impact therapeutic efficacy.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial enzyme activity | |

| Antiparasitic | Effective against Plasmodium falciparum | |

| Enzyme Inhibition | Modulates cytochrome P450 activity |

Table 2: Efficacy of Derivatives

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVNVSDFDCYSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634103 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-89-9 | |

| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.